[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol
Overview
Description
[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol: is a chemical compound that has garnered attention in various fields of research due to its unique structure and potential applications. This compound features a cyclopentene ring attached to a piperidine ring, which is further connected to a methanol group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclopentene structure.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the cyclopentene intermediate.
Introduction of the Methanol Group: The final step involves the addition of a methanol group to the piperidine ring, which can be achieved through a reduction reaction using a reducing agent such as sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent used.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, reduced derivatives, and substituted piperidine compounds.
Scientific Research Applications
[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol: has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol: can be compared with other similar compounds, such as:
[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol: Similar structure but with a different position of the methanol group.
[1-(Cyclopent-3-ene-1-carbonyl)piperidin-2-yl]methanol: Another positional isomer with the methanol group at a different position.
[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
The uniqueness of This compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
cyclopent-3-en-1-yl-[3-(hydroxymethyl)piperidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c14-9-10-4-3-7-13(8-10)12(15)11-5-1-2-6-11/h1-2,10-11,14H,3-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LATWIGAJIGMQQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC=CC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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